Author: BenchChem Technical Support Team. Date: February 2026
For the Attention of: Researchers, Scientists, and Drug Development Professionals
Abstract: This technical guide provides a comprehensive overview of the physicochemical properties of 2-Chlorophenyl phosphorodichloridate (CAS No: 15074-54-1). While the initial query concerned the dichlorothiophosphate analogue, publicly available data for this specific compound is scarce. Therefore, this guide focuses on the readily available and structurally similar 2-Chlorophenyl phosphorodichloridate, a key reagent in synthetic chemistry. This document delves into the experimental and predicted properties of this compound, outlines methodologies for their determination, and discusses the implications of these properties in its application, particularly in pharmaceutical and agrochemical research.
A Note on the Subject Compound
Initial investigations for "O-(2-Chlorophenyl) dichlorothiophosphate" did not yield significant, verifiable data in public chemical databases. Consequently, this guide will focus on the oxygen analogue, 2-Chlorophenyl phosphorodichloridate . This compound shares the core 2-chlorophenyl moiety and the reactive dichlorophosphate group, making its physicochemical profile of high relevance to researchers working with related structures.
Chemical Identity and Core Properties
2-Chlorophenyl phosphorodichloridate is a colorless to pale yellow liquid that is a versatile phosphorylating agent. Its fundamental properties are summarized in the table below.
| Property | Value | Source(s) |
| Chemical Name | 2-Chlorophenyl phosphorodichloridate | [1][2] |
| Synonyms | 2-Chlorophenyl dichlorophosphate | [1][2] |
| CAS Number | 15074-54-1 | [1] |
| Molecular Formula | C₆H₄Cl₃O₂P | [3] |
| Molecular Weight | 245.43 g/mol | [1] |
| Appearance | Clear colorless to pale yellow liquid | [4] |
Spectroscopic and Physical Properties
A detailed understanding of the physical and spectroscopic characteristics of 2-Chlorophenyl phosphorodichloridate is crucial for its handling, characterization, and use in synthetic applications.
| Property | Value | Source(s) |
| Boiling Point | 135-137 °C at 12 mmHg | [1] |
| Density | 1.491 g/mL at 25 °C | [1] |
| Refractive Index (n20/D) | 1.5370-1.5410 | [4] |
Solubility and Partitioning Behavior
The solubility and partitioning behavior of a compound are critical determinants of its reactivity, bioavailability, and environmental fate.
Water Solubility
2-Chlorophenyl phosphorodichloridate is highly reactive with water, leading to hydrolysis. Therefore, its solubility in aqueous media is not typically measured in the traditional sense. The compound is expected to be miscible with and subsequently decompose in water. The predicted Log10 of water solubility (in mol/L) is -5.43, indicating very low intrinsic solubility of the parent compound before hydrolysis.[2]
Octanol-Water Partition Coefficient (LogP)
The octanol-water partition coefficient (LogP) is a measure of a compound's lipophilicity. Due to its reactivity with water, experimental determination of LogP for 2-Chlorophenyl phosphorodichloridate is challenging. However, computational methods provide a reliable estimate. The predicted LogP value is 4.304 , suggesting that the compound is significantly lipophilic.[2] This property is crucial for its potential to cross biological membranes, a key consideration in drug design and toxicology.
Expert Insight: The high lipophilicity indicated by the predicted LogP value, coupled with its reactive nature, suggests that 2-Chlorophenyl phosphorodichloridate would readily partition into lipidic environments. In a biological context, this could facilitate its interaction with cell membranes, potentially leading to cytotoxic effects. In synthetic applications, its solubility in nonpolar organic solvents is advantageous.
Stability and Reactivity
Hydrolytic Stability
2-Chlorophenyl phosphorodichloridate is highly sensitive to moisture and undergoes rapid hydrolysis.[5] The presence of water will lead to the formation of hydrochloric acid and phosphoric acid derivatives. This instability necessitates handling the compound under anhydrous conditions and an inert atmosphere (e.g., nitrogen or argon).
Causality in Experimental Choices: The pronounced moisture sensitivity of phosphorodichloridates dictates the stringent requirement for anhydrous solvents and inert atmospheres during reactions. Failure to exclude water results in the formation of acidic byproducts which can catalyze unwanted side reactions and significantly lower the yield of the desired product.
Reactivity Profile
The primary reactivity of 2-Chlorophenyl phosphorodichloridate stems from the two P-Cl bonds, which are susceptible to nucleophilic attack. This makes it an effective phosphorylating agent, capable of reacting with alcohols, amines, and other nucleophiles to form phosphate esters and phosphoramidates, respectively.[6] This reactivity is fundamental to its use in the synthesis of various biologically active molecules, including mononucleotide building blocks and oligonucleotides.[1]
Experimental Protocols for Physicochemical Property Determination
The determination of the physicochemical properties of chemical substances is guided by internationally recognized protocols, such as the OECD Guidelines for the Testing of Chemicals.[7] These guidelines ensure data reliability and comparability across different laboratories.
Determination of Boiling Point (OECD Guideline 103)
The boiling point is determined by observing the temperature at which the vapor pressure of the liquid equals the atmospheric pressure. For a substance like 2-Chlorophenyl phosphorodichloridate, which has a relatively high boiling point, distillation under reduced pressure is the preferred method to prevent decomposition.
Caption: Workflow for Boiling Point Determination.
Determination of Density (OECD Guideline 109)
The density of a liquid can be determined using a pycnometer, a hydrometer, or an oscillating densitometer. The choice of method depends on the required accuracy and the amount of substance available.
Caption: Workflow for Density Determination using a Pycnometer.
Determination of Octanol-Water Partition Coefficient (LogP) - Shake Flask Method (OECD Guideline 107)
While not directly applicable to the highly water-reactive 2-Chlorophenyl phosphorodichloridate, the shake flask method is a standard protocol for stable compounds. It involves dissolving the substance in a mixture of n-octanol and water, allowing the phases to separate, and then measuring the concentration of the substance in each phase.
Cl-C₆H₄-OH + POCl₃ → Cl-C₆H₄-O-P(O)Cl₂ + HCl
Caption: Synthesis of 2-Chlorophenyl phosphorodichloridate.
Key Applications
The high reactivity of 2-Chlorophenyl phosphorodichloridate makes it a valuable reagent in organic synthesis:
-
Pharmaceutical Development: It serves as a crucial intermediate in the synthesis of phosphonate derivatives that exhibit antiviral and anticancer properties.
[6]* Agrochemicals: It is used in the formulation of pesticides and herbicides, where the phosphonate moiety can enhance the biological activity and stability of the active ingredients.
[6]* Oligonucleotide Synthesis: It is employed in the preparation of mononucleotide building blocks, which are essential for the synthesis of oligonucleotides and their phosphorothioate analogues.
[1]
Safety and Handling
2-Chlorophenyl phosphorodichloridate is a corrosive substance that can cause severe skin burns and eye damage. [1]It is also harmful if swallowed or inhaled. Due to its reactivity with water, it can release hydrogen chloride gas upon contact with moisture.
Precautionary Measures:
-
Handle in a well-ventilated area, preferably in a fume hood.
-
Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.
-
Store in a tightly sealed container in a cool, dry place away from moisture.
-
In case of a spill, absorb with an inert material and dispose of as hazardous waste.
Conclusion
2-Chlorophenyl phosphorodichloridate is a highly reactive and versatile chemical intermediate with a distinct set of physicochemical properties. Its lipophilic nature and potent phosphorylating ability make it a valuable tool in the synthesis of a wide range of organic molecules, particularly in the pharmaceutical and agrochemical industries. However, its high reactivity, especially its sensitivity to moisture, necessitates careful handling and storage to ensure safety and successful synthetic outcomes. This guide provides a foundational understanding of these properties to aid researchers and scientists in the effective and safe utilization of this important compound.
References
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Cheméo. 2-Chlorophenyl dichlorophosphate. Accessed January 26, 2026. [Link]
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OECD. OECD Guidelines for the Testing of Chemicals. Accessed January 26, 2026. [Link]
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Collaborative Drug Discovery, Inc. Log P Calculated by CDD Vault During Chemical Registration. Accessed January 26, 2026. [Link]
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Collaborative Drug Discovery, Inc. pKa Calculated by CDD Vault During Chemical Registration. Accessed January 26, 2026. [Link]
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PubChem. Phosphorodichloridic acid, phenyl ester. Accessed January 26, 2026. [Link]
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MDPI. A (Comprehensive) Review of the Application of Quantitative Structure–Activity Relationship (QSAR) in the Prediction of New Compounds with Anti. Accessed January 26, 2026. [Link]
- Google Patents.
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